molecular formula C8H17NO3 B1219852 2-Ethylhexyl nitrate CAS No. 27247-96-7

2-Ethylhexyl nitrate

Cat. No. B1219852
CAS RN: 27247-96-7
M. Wt: 175.23 g/mol
InChI Key: NKRVGWFEFKCZAP-UHFFFAOYSA-N
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Patent
US05162568

Procedure details

A reactor is charged with 13.48 parts of mixed acid containing 3.33 parts HNO3, 7.77 parts H2SO4 and 2.38 parts H2O. The mixed acid is agitated and its temperature adjusted to 25°±3° C. Urea (0.40 part) is added to the mixed acid over a period of 1/2 hour and the temperature allowed to rise to 32.5°±2.5° C. 2-Ethylhexyl alcohol (5.85 parts) are added to the reactor at a rate of 0.065 part per minute while maintaining the temperature at 32.5°±2.5° C. After addition of 2-ethylhexyl alcohol, the reaction mixture is held at 32.5°±2.5° C. for 1 hour at which time agitation is stopped and the bottom acid layer which forms is drained from the reactor. An aqueous 10% sodium sulfate solution (2.73 parts) is added to the reactor and the resulting mixture agitated. After 15 minutes, agitation is stopped and the bottom aqueous solution layer, which forms, is separated. An aqueous 10% sodium sulfate solution is added to the ethylhexyl nitrate layer which is agitated for 15 minutes at which point 0.50 part of an aqueous 10% sodium carbonate solution is slowly added. An additional 2.73 parts of a 10% aqueous sodium sulfate solution is added to the reactor and agitated for 15 minutes, after which the lower aqueous layer is drained. Another 2.73 parts of 10% aqueous sodium sulfate solution is added to the reactor and the contents agitated for 15 minutes after which 0.50 part 10% aqueous sodium carbonate is added, the agitation stopped and the lower aqueous layer drained. The 2-ethylhexyl nitrate product is obtained in 97% yield, i.e., 7.64 parts.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
solvent
Reaction Step One
Name
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Type
reactant
Reaction Step Two
Quantity
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Type
reactant
Reaction Step Three
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Type
reactant
Reaction Step Four
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Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].OS(O)(=O)=O.NC(N)=O.[CH2:14]([CH:16]([CH2:19][CH2:20][CH2:21][CH3:22])[CH2:17]O)[CH3:15].S([O-])([O-])(=O)=O.[Na+].[Na+]>O>[N+:1]([O-:4])([O:3][CH2:17][CH:16]([CH2:14][CH3:15])[CH2:19][CH2:20][CH2:21][CH3:22])=[O:2] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)CCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixed acid is agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A reactor is charged with 13.48 parts of mixed acid
CUSTOM
Type
CUSTOM
Details
adjusted to 25°±3° C
CUSTOM
Type
CUSTOM
Details
to rise to 32.5°±2.5° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 32.5°±2.5° C
STIRRING
Type
STIRRING
Details
the resulting mixture agitated
WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
is separated
ADDITION
Type
ADDITION
Details
An aqueous 10% sodium sulfate solution is added to the ethylhexyl nitrate layer which
STIRRING
Type
STIRRING
Details
is agitated for 15 minutes at which point 0.50 part of an aqueous 10% sodium carbonate solution
Duration
15 min
ADDITION
Type
ADDITION
Details
is slowly added
ADDITION
Type
ADDITION
Details
An additional 2.73 parts of a 10% aqueous sodium sulfate solution is added to the reactor
STIRRING
Type
STIRRING
Details
agitated for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
Another 2.73 parts of 10% aqueous sodium sulfate solution is added to the reactor
STIRRING
Type
STIRRING
Details
the contents agitated for 15 minutes after which 0.50 part 10% aqueous sodium carbonate
Duration
15 min
ADDITION
Type
ADDITION
Details
is added

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)(OCC(CCCC)CC)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.